molecular formula C11H12N4O2S B2616165 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1235350-05-6

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2616165
M. Wt: 264.3
InChI Key: HTPKQBKRGBIMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used in scientific research for its unique properties and mechanisms of action.

Scientific Research Applications

Synthesis and Characterization

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide belongs to a class of compounds that have been extensively studied for their synthetic routes and chemical properties. Research has established general methodologies for synthesizing novel classes of pyridazinone derivatives, which are valuable in the development of various fused azine compounds. These synthetic routes often involve reactions between specific precursors in the presence of acetic anhydride or other reagents, leading to compounds with potential biological activities (H. M. Ibrahim & H. Behbehani, 2014).

Biological Activities

Compounds related to 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide have been investigated for various biological activities. For example, pyridazinone derivatives have been explored for their potential as histamine H3 receptor antagonists/inverse agonists, indicating possible applications in treating attentional and cognitive disorders. These compounds exhibit high affinity and selectivity for human and rat H3 receptors, along with favorable pharmacological and safety profiles, making them candidates for further preclinical development (R. Hudkins et al., 2011).

Additionally, some pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, have shown significant antimicrobial properties. These compounds, tested against various bacterial and fungal strains, have demonstrated activity levels comparable to standard antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). This highlights the therapeutic potential of pyridazinone derivatives in antimicrobial drug development.

Pharmaceutical Applications

The pyridazinone scaffold, to which 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is related, is frequently encountered in pharmaceutical research. For instance, dihydropyridazinone derivatives have been identified as potent cardiotonics, offering a new avenue for the development of cardiovascular therapeutics. These compounds have demonstrated significant inotropic activity in animal models, suggesting their utility in treating heart failure (D. Robertson et al., 1986).

properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7-3-4-10(17)15(14-7)5-9(16)13-11-12-8(2)6-18-11/h3-4,6H,5H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKQBKRGBIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

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